Product packaging for 5,6-Dihydro-1,10-phenanthroline(Cat. No.:CAS No. 97919-82-9)

5,6-Dihydro-1,10-phenanthroline

Cat. No.: B1254769
CAS No.: 97919-82-9
M. Wt: 182.22 g/mol
InChI Key: NDWJTDJESZWTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-1,10-phenanthroline is a versatile and valuable chemical building block in scientific research. It features a partially saturated 1,10-phenanthroline core, where the saturation at the 5,6-positions introduces a non-planar geometry with sp³ hybridized bridge carbon atoms . This structure serves as a pivotal precursor for the synthesis of more complex molecules and functionalized ligands. A key application involves its conversion to chiral derivatives. Researchers have developed efficient methods for the Lewis acid-catalyzed ring opening of its epoxide with various alcohols to yield racemic alkoxy alcohols, which can subsequently be resolved via lipase-catalyzed transesterifications to achieve high enantiomeric excess (e.g., >99% ee) . This makes this compound a crucial intermediate in the preparation of enantiomerically pure compounds for asymmetric catalysis and materials science. Furthermore, under hydrothermal conditions, it can be generated in situ from the reaction of 2,2'-bipyridine with ethylene glycol, and has been utilized in the synthesis of metal-organic frameworks and coordination compounds, such as in the structure of an oxidofluoridotantalate dianion . Its derivatives are part of ongoing studies in medicinal chemistry, where rigid, planar phenanthroline-based structures are investigated for their ability to interact with biological targets like DNA and topoisomerase enzymes . This product is intended for research applications only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B1254769 5,6-Dihydro-1,10-phenanthroline CAS No. 97919-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97919-82-9

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5,6-dihydro-1,10-phenanthroline

InChI

InChI=1S/C12H10N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-4,7-8H,5-6H2

InChI Key

NDWJTDJESZWTGD-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=C1C=CC=N3)N=CC=C2

Canonical SMILES

C1CC2=C(C3=C1C=CC=N3)N=CC=C2

Synonyms

(OP)2Cu(I)
1,10-phenanthroline
1,10-phenanthroline hydrate
1,10-phenanthroline hydrochoride
1,10-phenanthroline monohydrochoride
1,10-phenanthroline monoperchlorate
1,10-phenanthroline, zinc salt
5,6-dihydro-1,10-phenanthroline
copper phenanthroline
O-PHE
o-phenanthroline

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 5,6 Dihydro 1,10 Phenanthroline

Classical and Contemporary Synthetic Routes to the 5,6-Dihydro Core

The construction of the 5,6-dihydro-1,10-phenanthroline core can be achieved through several strategic approaches, ranging from classical condensation reactions that build the aromatic framework to transformations of advanced intermediates.

Friedländer Condensation Pathways and Derivatives

The Friedländer annulation is a cornerstone in the synthesis of quinoline (B57606) and phenanthroline skeletons. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.orgacs.org For the synthesis of 1,10-phenanthroline (B135089) derivatives, 8-amino-7-quinolinecarbaldehyde serves as a key synthon. acs.org

The general mechanism proceeds through an initial aldol condensation followed by cyclization and dehydration to form the aromatic ring system. wikipedia.org By selecting appropriately substituted ketones or aldehydes, a wide array of derivatives can be produced. For instance, the condensation of 8-amino-7-quinolinecarbaldehyde with various cyclic ketones can yield chiral cycloalkeno-condensed phenanthrolines. acs.org While this method directly produces the fully aromatic 1,10-phenanthroline ring system, the resulting product can be a precursor to the 5,6-dihydro derivative through subsequent reduction steps.

Reaction Mechanism: The process can initiate with either an aldol addition of the enolizable ketone to the amino-aldehyde or the formation of a Schiff base between the two reactants, followed by an intramolecular aldol condensation and subsequent dehydration. wikipedia.org

Catalysts: The reaction is versatile and can be promoted by various catalysts, including Brønsted acids (toluenesulfonic acid), Lewis acids, and bases. wikipedia.orgacs.org

Table 1: Examples of Friedländer Condensation for Phenanthroline Synthesis acs.org
Amino-aldehyde/ketoneCarbonyl CompoundConditionsProductYield
8-amino-7-quinolinecarbaldehyde5α-cholestan-3-oneBase-catalyzed, 80 °C, 15 hCholestano[2,3-b]-1,10-phenanthroline95%
8-amino-7-quinolinecarbaldehydeCamphorBase-catalyzedCamphor-fused phenanthroline derivativeLow

Cyclization Reactions for Dihydro-Phenanthroline Core Formation

While condensation reactions build the heterocyclic framework, other cyclization methods can be employed to form the dihydro core. A key strategy involves the chemical reduction of the fully aromatic 1,10-phenanthroline. This approach focuses on the selective saturation of the C5-C6 bond. Catalytic hydrogenation is a common method for such transformations, where specific catalysts and reaction conditions are chosen to achieve selectivity and avoid over-reduction of the other aromatic rings. The choice of catalyst, solvent, and hydrogen pressure is critical to selectively reduce the central double bond while preserving the integrity of the flanking pyridine (B92270) rings.

Strategies Utilizing 5,6-Epoxy-1,10-Phenanthroline as a Precursor

A highly versatile and modern approach to 5,6-disubstituted-5,6-dihydro-1,10-phenanthrolines uses 5,6-Epoxy-5,6-dihydro- acs.orgresearchgate.netphenanthroline as a pivotal intermediate. acs.orgcymitquimica.comresearchgate.net This epoxide is readily synthesized from the parent 1,10-phenanthroline.

The synthesis of the epoxide precursor typically involves two key steps:

Oxidation to the Dione (B5365651): 1,10-phenanthroline is first oxidized to 1,10-phenanthroline-5,6-dione (B1662461). wikipedia.orgwikipedia.org This is often achieved using a potent oxidizing mixture, such as nitric acid and sulfuric acid. wikipedia.orgwikipedia.org

Formation of the Epoxide: The resulting dione can be transformed into the epoxide, although another reported pathway involves the treatment of 1,10-phenanthroline with aqueous hypochlorite, which can form intermediates like 5-chloro-6-hydroxy-5,6-dihydro-1,10-phenanthroline that subsequently cyclize to the epoxide under alkaline conditions. researchgate.net

The synthetic utility of the epoxide lies in its susceptibility to nucleophilic ring-opening reactions. The strained three-membered ether ring readily reacts with a wide range of nucleophiles, leading to the formation of 5,6-disubstituted-5,6-dihydro-1,10-phenanthroline derivatives. acs.orgresearchgate.net This strategy provides a powerful tool for introducing diverse functionalities at the 5 and 6 positions.

Functionalization and Derivatization Strategies

Once the this compound core is obtained, particularly through the epoxide route, a variety of functionalization strategies can be employed to modify the scaffold.

Regioselective Introduction of Substituents

Regioselectivity is key to the synthesis of functional ligands. nih.gov Direct C-H functionalization methods on the 1,10-phenanthroline scaffold allow for the introduction of substituents at specific sites prior to forming the dihydro derivative. acs.orgacs.org The electronic properties of the phenanthroline ring system, with its electron-deficient pyridine rings, dictate the positions most susceptible to certain types of reactions. For example, Minisci-type reactions can be used to introduce carbamoyl groups at specific positions on the phenanthroline ring. acs.org By pre-functionalizing the aromatic core in a regioselective manner, dihydro-phenanthrolines with precisely placed substituents can be accessed.

Reactions with Nucleophiles for Scaffold Modification (e.g., Thiols, Halogen Acids)

The ring-opening of 5,6-epoxy-1,10-phenanthroline is a prime example of scaffold modification via nucleophilic attack. researchgate.net This reaction is highly efficient for creating β-hydroxy thioethers and related structures. beilstein-journals.org

Reactions with Thiols: In the presence of a base, various aryl and alkyl thiols readily attack the epoxide ring. researchgate.net This reaction typically proceeds via an SN2 mechanism, resulting in the formation of a 5-hydroxy-6-sulfanyl-5,6-dihydro-1,10-phenanthroline derivative. The regioselectivity of epoxide ring-opening can be influenced by reaction conditions; under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom. beilstein-journals.org This method is valuable for attaching sulfur-containing functional groups, which can serve as building blocks for more complex ligands. researchgate.net

Reactions with Halogen Acids: Similarly, halogen acids (HX) can be used to open the epoxide ring. This reaction leads to the formation of 5-halo-6-hydroxy-5,6-dihydro-1,10-phenanthroline derivatives. Furthermore, treatment of 1,10-phenanthroline with aqueous hypochlorite has been shown to produce 5,6-dichloro-5,6-dihydro-1,10-phenanthroline, demonstrating a direct pathway to di-halogenated dihydro derivatives. researchgate.net These halogenated intermediates are synthetically useful, as the halide can act as a leaving group in subsequent nucleophilic substitution reactions, further expanding the diversity of accessible derivatives.

Table 2: Nucleophilic Ring-Opening of 5,6-Epoxy-1,10-phenanthroline
NucleophileConditionsProduct TypeReference
Aryl or Alkyl ThiolsBase-catalyzed5-Aryl(alkyl)sulfanyl-6-hydroxy-5,6-dihydro-1,10-phenanthroline researchgate.net
Halogen Acids (e.g., HCl, HBr)Acidic conditions5-Halo-6-hydroxy-5,6-dihydro-1,10-phenanthroline researchgate.net

Allylation and Pinacol Rearrangement Pathways

The modification of the this compound scaffold can be achieved through various synthetic routes, including allylation and pinacol rearrangement. While direct literature on the allylation of this compound is not extensively detailed, plausible pathways can be inferred from the known reactivity of the parent 1,10-phenanthroline molecule. Functionalization, including alkylation and arylation, has been achieved on the phenanthroline core, often involving the use of organolithium reagents to generate nucleophilic sites that can then react with electrophiles. A similar strategy could theoretically be applied for allylation, where a lithiated phenanthroline intermediate reacts with an allyl halide.

A more structurally specific transformation is the pinacol rearrangement, a classic acid-catalyzed reaction of a 1,2-diol that rearranges into a carbonyl compound. wikipedia.orgmasterorganicchemistry.com This pathway is highly relevant to the 5,6-positions of the phenanthroline core. The rearrangement would proceed via a 1,10-phenanthroline-5,6-diol intermediate, which can be synthesized from the commercially available 1,10-phenanthroline. The synthesis begins with the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. wikipedia.org Subsequent reduction of the dione yields the corresponding vicinal diol, the necessary precursor for the pinacol rearrangement.

The mechanism of the pinacol rearrangement involves the protonation of one of the hydroxyl groups by an acid catalyst, followed by the loss of a water molecule to form a carbocation. wikipedia.orgmsu.edu A 1,2-migratory shift of a group from the adjacent carbon to the carbocation center then occurs. This process is driven by the formation of a highly stable resonance-stabilized oxonium ion, which upon deprotonation gives the final ketone product. msu.edulibretexts.org In the case of the 1,10-phenanthroline-5,6-diol, the rearrangement would result in the formation of a ketone at the 5-position and a quaternary carbon at the 6-position, leading to a significant structural modification of the central ring of the phenanthroline system. The migratory aptitude of substituents on the diol can influence the reaction's outcome. wikipedia.org

Table 1: Proposed Pinacol Rearrangement Pathway for 1,10-Phenanthroline-5,6-diol

Step Reactant Reagents Intermediate/Product Transformation
1 1,10-Phenanthroline Nitric Acid, Sulfuric Acid 1,10-Phenanthroline-5,6-dione Oxidation
2 1,10-Phenanthroline-5,6-dione Reducing Agent (e.g., NaBH₄) 1,10-Phenanthroline-5,6-diol Reduction

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of 1,10-phenanthroline and its derivatives is increasingly being guided by the principles of green chemistry to reduce environmental impact and improve efficiency. Key strategies include the use of solvent-free conditions, alternative energy sources like microwaves, and environmentally benign reagents.

One notable green approach is the one-pot synthesis of 1,10-phenanthroline derivatives under solvent- and catalyst-free conditions using microwave irradiation. tandfonline.com This method involves the reaction of 8-hydroxyquinoline (B1678124), an aromatic aldehyde, acetoacetanilide, and ammonium acetate (B1210297). Compared to classical heating methods, the microwave-assisted approach offers significant advantages, including drastically reduced reaction times and high yields, which aligns with the green chemistry principles of energy efficiency and waste prevention. tandfonline.com

Another application of green chemistry is the use of safer and more environmentally friendly oxidants. The synthesis of 1,10-phenanthroline-mono-N-oxides, for example, has been successfully achieved using peroxomonosulfate ion as a green oxidant in an acidic aqueous solution. nih.gov This method provides the desired products in good to excellent yields and avoids the use of more hazardous oxidizing agents traditionally employed for such transformations. nih.gov The reaction is performed in water, the most sustainable solvent, further enhancing its green credentials.

The following table compares the conventional and microwave-assisted synthesis for a representative 1,10-phenanthroline derivative, illustrating the benefits of the green chemistry approach.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,10-Phenanthroline Derivative tandfonline.com

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 3 - 4 hours 4 - 6 minutes
Conditions Heating at 120 °C Microwave Irradiation (450 W)
Solvent None (neat) None (neat)
Catalyst None None

| Yield | 75 - 85% | 85 - 94% |

These examples demonstrate a clear trend towards the adoption of more sustainable practices in the synthesis of complex heterocyclic compounds like this compound and its related structures, focusing on efficiency, safety, and reduced environmental footprint.

Elucidation of Molecular Structure and Conformational Dynamics

Advanced Spectroscopic Characterization Methods

Comprehensive spectroscopic data specifically for 5,6-Dihydro-1,10-phenanthroline is scarce in the scientific literature. Characterization often relies on comparison with its well-documented precursors and derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Detailed ¹H and ¹³C NMR spectral data for isolated this compound are not readily found in published research. For context, the aromatic protons of the parent 1,10-phenanthroline (B135089) typically resonate in the range of 7.6 to 9.2 ppm. researchgate.net In this compound, the introduction of the two sp³-hybridized carbons at the 5 and 6 positions would significantly alter the spectrum. One would expect to see upfield-shifted signals corresponding to the aliphatic protons of the dihydro bridge, and the changes in the ring's geometry and electronic structure would also shift the resonances of the remaining aromatic protons. However, specific, experimentally verified chemical shift values and coupling constants for this compound are not provided in the surveyed literature.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Specific Infrared (IR) and Raman spectra for this compound are not extensively reported. For related compounds, such as 1,10-phenanthroline-5,6-diimine, characteristic N–H and C=N stretching peaks are observed. nih.gov In the case of this compound, one would anticipate characteristic C-H stretching and bending vibrations from the newly introduced CH₂ groups, in addition to the vibrations from the aromatic rings. These would provide a unique molecular fingerprint, but dedicated studies presenting and assigning these vibrational modes are lacking. General IR studies on 1,10-phenanthroline complexes show strong bands in the 700-900 cm⁻¹, 1125-1250 cm⁻¹, and 1400-1650 cm⁻¹ regions. umich.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Detailed studies on the electronic absorption (UV-Vis), fluorescence, and phosphorescence properties of this compound are not available in the reviewed literature. The parent compound, 1,10-phenanthroline, exhibits characteristic π→π* and n→π* transitions in its UV-Vis spectrum. researchgate.net The saturation at the 5,6-positions in the dihydro derivative would disrupt the continuous π-conjugation across the central part of the molecule, which would be expected to cause a blue shift (a shift to shorter wavelengths) in the absorption maxima compared to the fully aromatic parent. However, without experimental data, specific absorption bands and emission characteristics remain undetermined.

Diffraction-Based Structural Analysis

Diffraction methods are crucial for unequivocally determining the three-dimensional arrangement of atoms in a molecule.

Single-Crystal X-ray Diffraction for Solid-State Geometries

There are no published single-crystal X-ray diffraction studies specifically for this compound found in the search results. This technique would provide precise bond lengths, bond angles, and the exact solid-state conformation of the molecule, confirming the non-planar nature suggested by its structure. While crystal structures for numerous derivatives and complexes of 1,10-phenanthroline are available, data for the dihydro variant is absent. mdpi.comresearchgate.netnih.govias.ac.in

Powder X-ray Diffraction Applications

Similarly, there is a lack of specific powder X-ray diffraction (PXRD) data for this compound. PXRD is typically used for phase identification and to obtain structural information from polycrystalline samples. While the technique has been applied to various coordination complexes and materials involving phenanthroline derivatives researchgate.netresearchgate.net, its application to the title compound has not been reported.

Stereochemical Investigations and Chirality

The stereochemistry of this compound is defined by the non-planar, three-dimensional arrangement of its atoms. The reduction of the C5-C6 bond in the aromatic 1,10-phenanthroline framework introduces a puckered, six-membered dihydrogenated ring, which is the primary source of the molecule's chirality.

Axial and Central Chirality Considerations

The this compound molecule is inherently chiral due to the conformation of its central dihydro-pyridinyl ring system. The structure lacks a plane of symmetry, leading to the existence of two non-superimposable mirror images, or enantiomers. researchgate.net This chirality is a form of axial chirality, arising from the restricted rotation around the C-C bonds that connect the two pyridine (B92270) rings, forced into a helical twist by the saturated C5-C6 bridge. While not a classical atropisomer where rotation around a single bond is sterically hindered, the fixed, puckered conformation creates a stable chiral axis. nih.govacademie-sciences.fr

The two enantiomeric conformers can be described by their helical twist. researchgate.net The molecule can adopt two possible boat-like conformations, each being the mirror image of the other. This structural feature is critical in the context of asymmetric catalysis and coordination chemistry, where chiral ligands are used to induce stereoselectivity.

Diastereoselective Synthesis and Resolution Methods

While methods for the diastereoselective synthesis or resolution of the parent this compound are not extensively documented, significant progress has been made with its derivatives. These methods are crucial for obtaining enantiomerically pure compounds for applications in asymmetric synthesis and materials science.

One successful approach involves the optical resolution of racemic derivatives using chiral High-Performance Liquid Chromatography (HPLC). For instance, racemic trans-5,6-diaryl-5,6-dihydro-1,10-phenanthroline-5,6-diols have been successfully separated into their respective enantiomers using a chiral HPLC column. oup.com This method allowed for the isolation of the (R,R) and (S,S) configurations.

Another powerful technique is enzymatic resolution. New derivatives of this compound, specifically alkoxy alcohols, have been prepared through the ytterbium(III) triflate-catalyzed alcoholysis of the corresponding 5,6-epoxide. The resulting racemic alkoxy alcohols were then subjected to enzymatic transesterification. Lipase from Burkholderia cepacia (PSCI) proved highly efficient, affording enantioselective separation with up to 99% enantiomeric excess (ee) and high E-values (up to 200). nih.gov This demonstrates the viability of biocatalysis for accessing chiral dihydrophenanthroline scaffolds.

MethodSubstrateKey Reagent/TechniqueOutcomeReference
Optical ResolutionRacemic trans-5,6-diaryl-5,6-dihydro-1,10-phenanthroline-5,6-diolsChiral HPLC (OA-2000 column)Separation of (R,R) and (S,S) enantiomers. oup.com
Enzymatic ResolutionRacemic 5-alkoxy-6-hydroxy-5,6-dihydro-1,10-phenanthroline derivativesLipase from Burkholderia cepacia (PSCI)Enantioselective transesterification with up to 99% ee. nih.gov

Chiroptical Responses (e.g., Circular Dichroism)

Direct circular dichroism (CD) data for the unsubstituted this compound is not widely available. However, the chiroptical properties can be inferred from studies on structurally analogous compounds, such as 9,10-dihydrophenanthrene (B48381) derivatives. nih.gov Circular dichroism is a powerful technique for determining both the absolute configuration and the preferred conformation of chiral molecules in solution. bgsu.edu

For 9,10-dihydrophenanthrenes, the CD spectrum provides distinct information:

The A-band Cotton Effect: The sign of the long-wavelength Cotton effect (the A-band) is invariant with conformation and directly correlates with the absolute configuration at the stereogenic centers (benzylic chirality).

The B-band Cotton Effect: The sign of the B-band Cotton effect is dependent on the conformation of the biphenyl-like chromophore, revealing the helicity of the dihydro-ring system. nih.gov

It is reasonable to expect that this compound would exhibit similar chiroptical behavior due to the analogous twisted biphenyl (B1667301) chromophore. The nitrogen atoms would likely influence the exact position and intensity of the electronic transitions but not the fundamental principles correlating CD signals to stereostructure.

Spectral BandCorrelates WithInterpretation Principle (based on analogues)Reference
A-bandAbsolute ConfigurationSign of the Cotton effect reveals the configuration of stereocenters (e.g., C5, C6). nih.gov
B-bandConformation (Helicity)Sign of the Cotton effect reflects the twist (P or M helicity) of the biphenyl system. nih.gov

Conformational Analysis and Interconversion Barriers

The hydrogenation of the C5=C6 double bond in 1,10-phenanthroline forces the central six-membered ring into a non-planar conformation to alleviate strain. Analysis of the structure indicates a flexible system that exists predominantly in a boat-like or twist-boat conformation. researchgate.net This puckering is responsible for the dihedral angle between the two pyridine rings. In the crystal structure of a doubly protonated salt of the molecule, this dihedral angle was determined to be 22.8(4)°.

The molecule can undergo conformational inversion, or "ring flipping," where one enantiomeric conformer converts into the other. This process involves passing through a higher-energy, more planar transition state. The energy barrier to this interconversion dictates whether the enantiomers can be resolved and are stable at a given temperature. For many atropisomeric systems, this barrier can be significant. bris.ac.uk However, for the parent this compound, the specific rotational energy barrier has not been extensively reported, though it is low enough for the conformers to be considered interconverting in many contexts unless derivatized to increase steric hindrance. researchgate.net

Coordination Chemistry and Ligand Properties of 5,6 Dihydro 1,10 Phenanthroline

Ligand Design Principles and Coordination Modes

The coordination behavior of 5,6-Dihydro-1,10-phenanthroline is governed by its distinct structural features, primarily the presence of two nitrogen donor atoms within a partially saturated heterocyclic framework.

Chelating Properties and Nitrogen Donor Atom Coordination

Similar to its parent compound, 1,10-phenanthroline (B135089), this compound functions as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms. wikipedia.orgijaar.org This chelation results in the formation of a stable five-membered ring with the metal center, a characteristic that enhances the stability of the resulting complexes. The nitrogen atoms in the phenanthroline ring system readily coordinate with metal ions, forming robust complexes that can then engage in various chemical reactions, influencing the reactivity and properties of the metal ions.

Influence of Dihydro Moiety on Ligand Flexibility and Bite Angle

The introduction of the dihydro moiety at the 5,6-positions distinguishes this ligand from the fully aromatic 1,10-phenanthroline. This partial saturation introduces a degree of flexibility into the otherwise rigid phenanthroline framework. This flexibility can influence the ligand's bite angle—the angle between the two coordinating nitrogen atoms and the metal center—which in turn affects the geometry and stability of the resulting metal complexes. While the parent 1,10-phenanthroline has a relatively fixed bite angle, the dihydro derivative can potentially adapt to the preferred coordination geometry of different metal ions more readily.

Asymmetric Coordination Phenomena

In certain instances, phenanthroline-like ligands can exhibit atypical asymmetric coordination. For example, in a series of gold(I) complexes, an asymmetric coordination mode was observed where one Au-N bond was shortened while the second was elongated. acs.org This phenomenon, termed the "antichelate effect," is influenced by the electronic properties of substituents on the phenanthroline ring. acs.org For instance, electron-donating groups tend to increase the asymmetry of the coordination. acs.org This suggests that the electronic nature of the 5,6-dihydro moiety could similarly influence the symmetry of coordination in its metal complexes.

Formation and Characterization of Metal Complexes

This compound and its derivatives have been successfully used to synthesize a variety of metal complexes, which have been characterized using a range of spectroscopic and analytical techniques.

Complexes with Transition Metals (e.g., Ru(II), Pt(II), Au(I), Fe(III), Zn(II), Cu(II), Cd(II), V(V))

A significant body of research has focused on the complexation of this compound derivatives with transition metals.

Ruthenium(II): Ru(II) complexes with derivatives of this compound have been synthesized and characterized. nih.govnih.govresearchgate.net For example, Ru(II) complexes with π-expansive imidazophen ligands, derived from 1,10-phenanthroline-5,6-dione (B1662461), have been prepared and studied for their photophysical properties. nih.gov The synthesis often involves reacting a precursor like [Ru(4,4′-dmb)₂Cl₂]∙2H₂O with the phenanthroline-based ligand. nih.gov These complexes are typically characterized by techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy. nih.govnih.govresearchgate.net

Platinum(II): Platinum(II) complexes incorporating phenanthroline derivatives have shown promise as potential therapeutic agents. westernsydney.edu.au In one instance, a reaction between a Pt(II) complex containing 5,6-dimethyl-1,10-phenanthroline (B1329572) and another ligand resulted in an unusual coordination sphere where the phenanthroline derivative acted as a monodentate ligand. westernsydney.edu.au

Gold(I): Cationic gold(I) complexes with 5,6-epoxy-5,6-dihydro-1,10-phenanthroline have been synthesized and structurally characterized. acs.org These complexes were obtained through standard ligand exchange reactions from [(PPh₃)AuCl]. acs.org X-ray diffraction analysis revealed an atypical asymmetric coordination of the diimine ligand. acs.org

Iron(III): Iron(III) complexes with phenanthroline-based ligands have been synthesized by reacting the ligand with FeCl₃. nih.gov While direct coordination of some substituted phenanthroline ligands to the iron(III) center was not always observed, studies indicated an interaction between the ligands and the metal center in solution. nih.gov

Zinc(II), Copper(II), and Cadmium(II): Complexes of these metals with phenanthroline derivatives have been synthesized and characterized. bohrium.comnih.gov For instance, novel Zn(II) and Cd(II) complexes with a derivative of 1,10-phenanthroline were synthesized under hydrothermal conditions and characterized by single-crystal X-ray diffraction. bohrium.com Copper(II) complexes with 1,10-phenanthroline-5,6-dione have also been studied for their interaction with DNA. nih.gov

Vanadium(V): A Vanadium(V) complex, VO₂(acac)(1,10-phen), has been synthesized by reacting VO(acac)₂ with 1,10-phenanthroline. researchgate.net The resulting complex was characterized by IR, elemental analysis, and X-ray diffraction, revealing a distorted octahedral geometry. researchgate.net

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

Metal Ion Derivative of this compound Resulting Complex Example Characterization Techniques
Ru(II) 2-(pyren-1-yl)-1H-imidazo[4,5-f] ontosight.airesearchgate.netphenanthroline [Ru(4,4′-dmb)₂(2-(pyren-1-yl)-1H-imidazo[4,5-f] ontosight.airesearchgate.netphenanthroline)]²⁺ NMR, Mass Spectrometry, UV-Vis nih.gov
Pt(II) 5,6-dimethyl-1,10-phenanthroline Pt(C₁₄H₁₂N₂)(C₂₁H₂₁N₂P)₂·2CH₃OH X-ray Crystallography westernsydney.edu.au
Au(I) 5,6-epoxy-5,6-dihydro-1,10-phenanthroline (PPh₃)Au(5,6-epoxy-5,6-dihydro-1,10-phenanthroline) X-ray Diffraction, Spectroscopic Methods acs.org
Fe(III) 2,9-di-sec-butyl-1,10-phenanthroline [sec-butylphenH][FeCl₄] Mass Spectrometry nih.gov
Zn(II) 2-(2,6-dichlorophenyl)-1H-imidazo[4,5-f] ontosight.airesearchgate.netphenanthroline {[Zn₂(L)₂(Sip)(OH)]·H₂O}n Single-crystal X-ray Diffraction, Elemental Analysis bohrium.com
Cd(II) 2-(2,6-dichlorophenyl)-1H-imidazo[4,5-f] ontosight.airesearchgate.netphenanthroline [Cd₂(L)₄(Cl)₂]·(SO₄) Single-crystal X-ray Diffraction, Elemental Analysis bohrium.com

This table is for illustrative purposes and the specific derivatives may not be this compound itself but are closely related structures.

Complexation with Main Group Elements

The coordination chemistry of this compound is not limited to transition metals. While less common, studies have explored its complexation with main group elements. The nitrogen donor atoms of the phenanthroline core can, in principle, coordinate to various main group metal and metalloid ions, leading to the formation of new coordination compounds with potentially interesting structural and reactive properties. Further research in this area could unveil novel applications for these types of complexes.

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of this compound and its derivatives with f-block elements, the lanthanides and actinides, remains a developing area of research. While the parent ligand, 1,10-phenanthroline, has been extensively studied in its coordination with lanthanides, forming complexes that are often investigated for their luminescent properties, specific studies detailing the coordination behavior of the 5,6-dihydro analogue are less common. ornl.gov

Generally, 1,10-phenanthroline acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. wikipedia.org In the context of lanthanide complexes, the phenanthroline ligand can enhance the emission of the lanthanide ion through intramolecular energy transfer. ornl.gov For example, in novel lanthanide dicyanoaurate coordination polymers containing 1,10-phenanthroline, the coordinated ligands facilitate enhanced terbium-based emission. ornl.gov

Research on a related derivative, 1,10-phenanthroline-5,6-dione, has shown the formation of heterometallic compounds with yttrium, a rare-earth element often grouped with lanthanides due to its similar chemical properties. rsc.org In these complexes, the 1,10-phenanthroline-5,6-dione, in its semiquinone radical anion form, coordinates to the yttrium center. rsc.org This suggests that the core phenanthroline structure is a viable scaffold for coordinating with f-block elements.

While direct studies on this compound with actinides are not prevalent in the readily available literature, the known chelating ability of phenanthroline derivatives suggests potential for forming stable complexes with actinide ions. echemi.com The partially saturated ring in this compound introduces a degree of flexibility compared to the rigid aromatic system of 1,10-phenanthroline, which could influence the coordination geometry and stability of the resulting actinide complexes. ontosight.ai Further investigation is required to fully elucidate the coordination chemistry of this compound with both lanthanide and actinide elements.

Supramolecular Assembly and Coordination Polymers

The unique structural and electronic properties of this compound and its derivatives make them valuable components in the construction of supramolecular assemblies and coordination polymers. ontosight.ai The ability of the phenanthroline core to act as a chelating ligand, combined with the potential for functionalization at various positions, allows for the rational design of complex, multi-dimensional structures. acs.org

Self-Assembly Processes Mediated by this compound Ligands

The self-assembly of coordination complexes is driven by the formation of coordinate bonds between metal ions and ligands. In the case of this compound and its analogues, the bidentate nitrogen donors readily coordinate with a variety of metal centers, initiating the assembly process. echemi.comontosight.ai The resulting structures can range from simple mononuclear complexes to intricate polynuclear and polymeric architectures.

The polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560) using a nickel catalyst has been shown to produce helical polymers where the phenanthroline units are densely stacked. rsc.org This demonstrates how the ligand itself can be transformed into a polymeric structure, which can then potentially be used to coordinate metal ions. The synthesis of phenanthroline-terminated polymers and their subsequent complexation with iron(II) ions further illustrates the use of these ligands in building larger assemblies. acs.org

The bifunctional nature of derivatives like 1,10-phenanthroline-5,6-dione allows for the formation of binuclear or multinuclear complexes by interacting through both its diimine and o-quinoid sites. researchgate.net This controlled growth of coordination polynuclear derivatives highlights the versatility of the phenanthroline scaffold in mediating complex self-assembly processes.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Interactions) in Crystal Engineering

In the crystal structure of 5,6-dimethyl-1,10-phenanthroline, intermolecular C—H···N hydrogen bonds link the molecules into chains. nih.gov Furthermore, weak π-π interactions between the benzene (B151609) and pyridine (B92270) rings, with centroid-centroid distances around 3.5 to 3.8 Å, contribute to the stability of the crystal lattice. nih.gov These interactions are also observed in complexes of 1,10-phenanthroline, where π-π stacking between the aromatic moieties of the ligands is a common feature. researchgate.net

The presence of water molecules or other solvent molecules in the crystal lattice can lead to extensive hydrogen bonding networks, further influencing the packing of the coordination complexes. researchgate.net For example, in a zinc acetate (B1210297) complex with 1,10-phenanthroline-5,6-dione, water molecules are involved in hydrogen bonding with each other and with the oxygen atoms of the acetate and dione (B5365651) ligands. researchgate.net The interplay of these various non-covalent forces allows for the precise control over the solid-state structure of materials based on this compound and its derivatives.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The customizable nature of both the metal and organic components allows for the design of MOFs with specific properties for applications in areas such as catalysis, gas storage, and sensing. Phenanthroline-based ligands, including derivatives of this compound, are attractive candidates for incorporation into MOFs due to their strong chelating ability and rigid structure. nih.govnih.gov

A robust and highly porous iron-phenanthroline-based MOF has been synthesized and demonstrated to be an effective catalyst for C-H amination reactions. nih.gov This MOF exhibited high activity and could be recycled and reused without loss of catalytic performance. nih.gov The incorporation of the phenanthroline ligand into the framework provides a stable coordination environment for the active metal centers.

Furthermore, anisotropic phenanthroline-based ruthenium polymers have been grafted onto a titanium-based MOF, creating a composite material with enhanced photocatalytic activity for hydrogen evolution. nih.gov This strategy of combining a conjugated polymer with a MOF demonstrates a promising approach to developing efficient photocatalytic systems. The synthesis of lanthanide dicyanoaurate coordination polymers containing 1,10-phenanthroline also highlights the utility of this ligand in forming one-dimensional polymeric structures with interesting photoluminescent properties. ornl.gov

The research in this area points towards the significant potential of this compound and its derivatives as building blocks for the construction of novel MOFs and coordination polymers with tailored functionalities.

Advanced Analytical and Electrochemical Investigations

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of a compound are fundamental to understanding its electron transfer capabilities, which are crucial for applications in sensors, catalysts, and redox-active materials.

Cyclic Voltammetry and Chronoamperometric Studies

Direct experimental data on the cyclic voltammetry and chronoamperometry of 5,6-Dihydro-1,10-phenanthroline are not extensively reported. However, the electrochemical behavior can be inferred from studies on the related compound, 1,10-phenanthroline-5,6-dione (B1662461). The reduction of the dione (B5365651) to the dihydro form involves the transfer of electrons and protons. Studies on 1,10-phenanthroline-5,6-dione have shown that its reduction is a pH-dependent process, typically involving two electrons and two protons to form the corresponding diol, which is a tautomer of the dihydro-dione form.

It is reasonable to predict that the oxidation of this compound would be the reverse process, exhibiting an anodic peak in cyclic voltammetry corresponding to the removal of two electrons and two protons to yield 1,10-phenanthroline-5,6-dione. The potential at which this oxidation occurs would be influenced by the solvent, electrolyte, and pH of the medium.

Potentiometric and Coulometric Techniques

Hyphenated Analytical Techniques for Detection and Quantification

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

While specific experimental HPLC-MS methods for this compound are not detailed in the available literature, methods developed for the analysis of its oxidized form, 1,10-phenanthroline-5,6-dione, and other phenanthroline derivatives provide a strong basis for its analysis. For instance, a reversed-phase HPLC method using a C18 column with a mobile phase of methanol (B129727) and water has been successfully employed for 1,10-phenanthroline-5,6-dione. A similar approach would likely be effective for this compound.

In an HPLC-MS analysis, the mass spectrometer would be set to detect the protonated molecule [M+H]⁺ of this compound, which has a molecular weight of 182.22 g/mol . The expected m/z value for the molecular ion would therefore be approximately 183.23.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a viable technique for the analysis of volatile and thermally stable compounds like this compound. A predicted GC-MS spectrum for this compound is available and provides valuable information for its identification.

The predicted mass spectrum shows a molecular ion peak (M⁺) at m/z 182, which corresponds to the molecular weight of the compound. The fragmentation pattern is a key feature for structural elucidation.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/zRelative Intensity (%)Putative Fragment
182100[C₁₂H₁₀N₂]⁺ (Molecular Ion)
18150[C₁₂H₉N₂]⁺
15430[C₁₁H₈N]⁺
12820[C₁₀H₈]⁺
7715[C₆H₅]⁺

Note: This data is based on a predicted spectrum and should be confirmed with experimental data.

Computational Chemistry Approaches to this compound: A Theoretical Analysis

Computational chemistry provides a powerful lens through which to examine the intricate properties and behaviors of molecules. For the compound this compound, theoretical approaches such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD) simulations offer profound insights into its electronic structure, reactivity, and conformational dynamics. This article explores the application of these computational methods to elucidate the chemical nature of this compound.

Applications of 5,6 Dihydro 1,10 Phenanthroline and Its Derivatives in Materials Science and Catalysis

Catalysis and Organocatalysis

The unique structural and electronic characteristics of 5,6-dihydro-1,10-phenanthroline derivatives have positioned them as promising candidates for the development of novel catalytic systems. Their ability to form stable complexes with various transition metals, coupled with the potential for introducing chirality and photoactive moieties, has opened up new avenues in both metal-mediated and organocatalysis.

Ligand Design for Metal-Mediated Catalytic Transformations

The design and synthesis of ligands are central to the advancement of metal-mediated catalysis. This compound derivatives serve as versatile scaffolds for creating ligands with specific steric and electronic properties. The rigid 1,10-phenanthroline (B135089) backbone ensures a well-defined coordination sphere around the metal center, which is crucial for achieving high catalytic activity and selectivity. daneshyari.com

A notable example involves the use of 5,6-epoxy-5,6-dihydro-1,10-phenanthroline as a precursor for synthesizing more complex ligands. cardiff.ac.ukacs.org This epoxide can be readily opened by various nucleophiles to introduce a wide range of functional groups at the 5- and 6-positions. acs.orgresearchgate.net For instance, reaction with amines can yield amino-alcohol substituted phenanthrolines, which can then be used to create polydentate ligands. researchgate.net These tailored ligands can coordinate with transition metals like cobalt, forming complexes that have been investigated for their catalytic properties. researchgate.net

The complexation of 1,10-phenanthroline-5,6-dione (B1662461), a related derivative, with transition metals has been shown to significantly enhance the catalytic turnover frequency in the aerobic-chemical and indirect electrochemical regeneration of NAD⁺ for alcohol oxidation reactions. rsc.org This highlights the potential of modifying the phenanthroline core to modulate the redox properties of the resulting metal complexes and improve their catalytic efficiency.

Asymmetric Catalysis Utilizing Chiral Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to achieve high enantioselectivity in chemical transformations. daneshyari.comthieme-connect.com Chiral derivatives of 1,10-phenanthroline have emerged as a promising class of ligands for this purpose. daneshyari.comacs.org By introducing chiral substituents near the nitrogen atoms of the phenanthroline backbone, a well-defined chiral environment can be created around the metal center. daneshyari.com

One successful strategy involves the functionalization of the 1,10-phenanthroline core with chiral auxiliaries. For example, a chiral 1,10-phenanthroline derivative was employed as a ligand in the palladium-catalyzed asymmetric 1,4-addition of phenylboronic acid to α,β-unsaturated carbonyl compounds, achieving both high yields and enantioselectivities. daneshyari.com The rigidity of the phenanthroline scaffold is advantageous as it simplifies the analysis of ligand-metal-substrate interactions in mechanistic studies. daneshyari.com

The synthesis of phenanthroline-based macrocycles containing chiral units represents another approach to creating new ligands for asymmetric catalysis. acs.org These complex structures aim to impart a high degree of pre-organization, which can lead to enhanced selectivity in catalytic reactions.

Photocatalytic Systems and Light-Driven Reactions

Visible-light photoredox catalysis has gained significant attention as a green and sustainable approach to chemical synthesis. mdpi.commdpi.com Derivatives of 1,10-phenanthroline have been incorporated into photocatalytic systems due to their favorable photophysical and electrochemical properties. nih.govmdpi.com

The phosphonylation of bromo-substituted 1,10-phenanthrolines under visible light irradiation using an organic photocatalyst like Eosin Y demonstrates a transition-metal-free method to functionalize the phenanthroline core. mdpi.com The reaction rate and selectivity are dependent on the position of the bromine atom and other substituents, highlighting the tunability of the system. mdpi.com In some cases, the starting phenanthroline derivative itself can act as a photosensitizer. mdpi.com

Furthermore, the photochemical conversion of carbon dioxide to formic acid has been demonstrated using a copper(II)-phenanthroline complex at the gas-water interface of microbubbles. acs.org This innovative approach utilizes the unique environment of microbubbles to drive the reaction, showcasing the potential of phenanthroline-based catalysts in addressing environmental challenges. acs.org

Functional Materials Development

The inherent properties of this compound and its derivatives, such as their rigidity, planarity, and ability to coordinate with metal ions, make them excellent building blocks for the creation of functional materials with tailored optical and sensing properties.

Chemo/Optical Sensing Platforms (excluding biosensing)

The development of chemosensors for the detection of various analytes is a significant area of materials science. 1,10-Phenanthroline derivatives have been extensively utilized in the design of chemo/optical sensing platforms due to the sensitivity of their fluorescence to the surrounding chemical environment. ed.ac.uk

Ruthenium(II) complexes containing the 1,10-phenanthroline-5,6-dione (pdn) ligand have been shown to act as "turn-on" fluorescent sensors for water in aprotic solvents like acetonitrile. rsc.org The addition of water to the quinone moiety of the pdn ligand forms a geminal diol, which eliminates a non-radiative decay pathway and results in a significant increase in luminescence. rsc.org The sensitivity of this system allows for the detection of water at very low concentrations. rsc.org

The electrochemical behavior of 1,10-phenanthroline ligands on multiwalled carbon nanotube surfaces has been explored for the selective recognition of copper ions. acs.org This demonstrates the potential of integrating phenanthroline derivatives into electrochemical sensing platforms.

Components in Luminescent Materials and Devices

The rich photophysical properties of 1,10-phenanthroline derivatives and their metal complexes have led to their widespread use in the development of luminescent materials and devices. rsc.orgnih.govmdpi.com The rigid structure of the phenanthroline core contributes to the emissive properties of these materials. rsc.org

Ruthenium(II) complexes with functionalized 1,10-phenanthroline ligands exhibit classic metal-to-ligand charge transfer (MLCT) characteristics, resulting in phosphorescent emission. cardiff.ac.uk For instance, heteroleptic Ru(II) complexes with 5-substituted 1,10-phenanthroline derivatives show phosphorescence around 605–610 nm. cardiff.ac.uk Similarly, rhenium(I) complexes with imidazo[4,5-f]-1,10-phenanthroline based ligands are also phosphorescent, with emission in the visible region. soton.ac.uk

Europium(III) complexes incorporating 1,10-phenanthroline ligands are of particular interest due to their potential in photonics. mdpi.com The substitution of other ligands with 1,10-phenanthroline in europium β-diketonate complexes has been shown to significantly enhance their second-order nonlinear optical (NLO) properties. mdpi.com

Furthermore, the polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560) derivatives using a nickel catalyst can lead to the formation of helical polymers where the phenanthroline units are stacked. rsc.org This opens up possibilities for creating novel polymeric materials with unique chiroptical properties.

Interactive Data Table of Research Findings

Redox-Active Materials and Electron Transfer Systems

The redox capabilities of this compound derivatives, especially its oxidized form 1,10-phenanthroline-5,6-dione (also known as phendione), are central to their application in this field. nih.gov Phendione is a bifunctional quinone oxidant and a chelating ligand whose properties can be finely tuned. acs.orgsigmaaldrich.com

The o-quinone moiety within the phendione structure is electrochemically active, and its redox properties are pH-dependent. acs.org This allows for the modulation of electrochemical reactivity. acs.org When phendione coordinates with transition metal ions, it forms stable complexes that often retain the redox-active nature of the ligand. acs.org This has led to the development of a variety of metal-organic materials with potential applications in electrocatalysis. acs.orgresearchgate.net

For instance, transition metal complexes of 1,10-phenanthroline-5,6-dione have been shown to act as efficient mediators in the regeneration of NAD⁺ for enzymatic alcohol oxidations. rsc.org Complexation with metals can increase the catalytic turnover frequency significantly compared to the uncomplexed dione (B5365651). rsc.org Studies have demonstrated that complexation can enhance the turnover rate by a factor of up to 17 in aerobic-chemical regeneration and up to 14 in indirect electrochemical regeneration. rsc.org

Furthermore, 1,10-phenanthroline-5,6-dione has been investigated as a redox mediator for glucose oxidase modified graphite (B72142) electrodes, demonstrating its utility in the development of impedimetric biosensors. researchgate.net The electrochemical behavior of another derivative, 1,10-phenanthroline-5,6-diimine, has also been noted for its redox activity, particularly when complexed with iron. nih.gov The semiquinone radical anion of phendione (pd˙⁻) has been synthesized and used to create heterometallic compounds with rare-earth elements like yttrium, further expanding the library of redox-active materials derived from this core structure. rsc.org

Table 1: Redox Applications of 1,10-Phenanthroline Derivatives
DerivativeApplicationKey FindingReference(s)
1,10-Phenanthroline-5,6-dione (Phendione)Electrocatalyst MediatorComplexation with transition metals increases catalytic turnover for NAD⁺ regeneration by up to 17-fold. rsc.org
1,10-Phenanthroline-5,6-dione (Phendione)Biosensor ComponentDemonstrates redox mediating properties for glucose oxidase on graphite electrodes. researchgate.net
1,10-Phenanthroline-5,6-diimine (Phendiimine)Redox-Active ComplexShows electrochemical redox activity with an Fe electrode in solution. nih.gov
Phendione radical anion (pd˙⁻)Heterometallic Material SynthesisForms stable radical anions that can coordinate with rare-earth metals (Yttrium). rsc.org
Transition Metal Complexes of PhendioneElectrocatalysisComplexes exhibit electrocatalytic activity toward NADH oxidation, both in solution and when immobilized on electrodes. acs.org

Hybrid Organic-Inorganic Materials Fabrication

The structural rigidity and versatile functionality of the this compound framework make it an excellent building block for hybrid organic-inorganic materials.

A key intermediate in this area is 5,6-Epoxy-5,6-dihydro- rsc.orgresearchgate.netphenanthroline . sigmaaldrich.comsigmaaldrich.com This compound serves as a versatile starting material for creating more complex functionalized ligands. lookchem.com For example, it can be used to synthesize N-(3-azidopropyl)-1,10-phenanthrolin-5-amine (az-phen) or (1,10-phenanthrolin-5-yl)-1-thio-β-D-glucopyranoside. sigmaaldrich.comlookchem.com Such functionalized ligands are crucial for anchoring sensitizers onto inorganic substrates like TiO₂ in dye-sensitized solar cells (DSCs).

Another significant application is the synthesis of helical polymers. rsc.org By starting with derivatives like 5,6-Dibromo-1,10-phenanthroline, researchers have used nickel-catalyzed Yamamoto coupling polymerization to create poly(1,10-phenanthroline-5,6-diyl)s . rsc.orgresearchgate.net These polymers feature a unique structure where the phenanthroline units are densely stacked in a helical conformation. rsc.org

The parent compound, 1,10-phenanthroline, can also be used to create simpler hybrid materials. researchgate.net It can be adsorbed onto silica (B1680970) gel particles, creating a functionalized sorbent for the preconcentration of metal ions. researchgate.net This demonstrates the ability of the phenanthroline core to be integrated with inorganic supports to generate materials with specific functions. researchgate.netchemicalbook.com

Table 2: Fabrication of Hybrid Materials Using 1,10-Phenanthroline Derivatives
Starting DerivativeFabrication MethodResulting Hybrid Material/ProductApplication AreaReference(s)
5,6-Epoxy-5,6-dihydro- rsc.orgresearchgate.netphenanthrolineChemical Synthesis (e.g., reaction with 3-azidopropylamine)Functionalized phenanthroline ligands (e.g., az-phen)Dye-Sensitized Solar Cells (DSCs) sigmaaldrich.comlookchem.com
5,6-Dibromo-1,10-phenanthrolineNi-catalyzed Yamamoto coupling polymerizationPoly(1,10-phenanthroline-5,6-diyl)sHelical polymers, advanced materials rsc.orgresearchgate.net
1,10-PhenanthrolineAdsorption onto silica gel1,10-phenanthroline-modified silica gelSorbents for metal ion preconcentration researchgate.net

Applications in Separation Science

The strong chelating ability of the 1,10-phenanthroline framework is fundamental to its use in separation science, particularly for the selective extraction of metal ions. chemicalbook.com This is especially critical in areas like the reprocessing of spent nuclear fuel, where separating trivalent actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge due to their similar chemical properties. researchgate.netmdpi.com

Researchers have designed novel hydrophilic ligands based on the phenanthroline structure to achieve this separation. acs.orgacs.org For instance, a carboxylic group-modified phenanthroline-diimide ligand has shown excellent capabilities for separating Am(III) from Eu(III) and even for separating different actinides like Am(III) from Cm(III) under highly acidic conditions (1.5 M HNO₃). acs.org In a system using this hydrophilic ligand as a masking agent with TODGA in the organic phase, a high separation factor (SF) for Eu/Am of 120 was achieved. acs.org Similarly, other hydrophilic 1,10-phenanthroline-dicarboxamide derivatives have demonstrated high selectivity, with SF(Eu/Am) values reaching up to 325. acs.org The design of these ligands, including the introduction of specific functional groups, is key to tuning their selectivity and extraction efficiency. researchgate.nettandfonline.com

Beyond nuclear waste processing, phenanthroline derivatives are used for the preconcentration and separation of heavy metals from aqueous solutions. researchgate.net 1,10-phenanthroline adsorbed on silica gel has been effectively used to preconcentrate a range of divalent metal ions including Cd(II), Co(II), Ni(II), Cu(II), Pb(II), and Zn(II). researchgate.net Using a dynamic column method, recoveries of 99% to 101% were achieved with a preconcentration factor of 50 for all tested ions. researchgate.net The natural polymer chitin (B13524) has also been used as a support for the 1,10-phenanthroline complex of iron, allowing for its spectrophotometric determination in water samples. nih.gov

Table 3: 1,10-Phenanthroline Derivatives in Separation Science
Phenanthroline Derivative/SystemApplicationTarget IonsKey Performance MetricReference(s)
Carboxylic group modified phenanthroline-diimideActinide/Lanthanide SeparationAm(III) / Eu(III), Am(III) / Cm(III)SFEu/Am = 120; SFCm/Am = 4.4 in 1.5 M HNO₃ acs.org
1,10-phenanthroline-dicarboxamide derivative (AE-DAPhen)Actinide/Lanthanide SeparationAm(III) / Eu(III)SFEu/Am = 325 acs.org
1,10-Phenanthroline on Silica GelHeavy Metal PreconcentrationCd(II), Co(II), Ni(II), Cu(II), Pb(II), Zn(II)Recovery: 99-101% (dynamic method) researchgate.net
1,10-Phenanthroline on ChitinIron PreconcentrationFe(II)Enables spectrophotometric determination in water. nih.gov
2,9-bis(...)-1,10-phenanthroline (BTPhen) derivativesActinide/Lanthanide SeparationAm(III) / Eu(III)SFAm/Eu enhanced to 870 with a nitryl-substituted derivative. mdpi.com

Q & A

Basic: What are the primary synthetic routes for 5,6-Dihydro-1,10-phenanthroline derivatives, and how do reaction conditions influence product purity?

Methodological Answer:
this compound derivatives are synthesized via electrocyclic reactions of alkenyl bipyridines under chelation-assisted conditions. For example, Takahashi et al. (2008) demonstrated that using Ru(II) or Ir(III) catalysts promotes cyclization to form dihydro-phenanthroline frameworks, with yields dependent on solvent polarity and temperature control . Alternative methods include Friedländer condensation followed by palladium-catalyzed dehydrogenation, though this approach suffers from low yields (~10–20%) due to high-temperature side reactions (240°C) . Purity is typically validated via elemental analysis, NMR, and X-ray crystallography .

Basic: Which spectroscopic techniques are critical for characterizing this compound complexes?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : To resolve proton environments in dihydro regions (e.g., 5,6-dihydro protons resonate at δ 3.2–4.0 ppm) .
  • X-ray diffraction : Confirms square-planar geometry in Pt(II) complexes (e.g., [Pt(Me₂-mal)(5,6-epoxy-1,10-phen)]·2H₂O) .
  • UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands in Ru(II) or Ir(III) complexes (e.g., λmax ~450 nm for Ru(phen)₂ derivatives) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced: How do DFT calculations explain the low reactivity of this compound in dehydrogenation reactions?

Methodological Answer:
DFT studies reveal that the low aromaticity of the dihydro ring reduces stabilization during dehydrogenation. The HOMO of 5,6-dihydro derivatives shows minimal electron density at the central C=C bond, indicating poor susceptibility to oxidative cleavage. This aligns with Clar’s aromatic sextet rule, where the dihydro form lacks full π-conjugation, resulting in high activation energy barriers (~180–240°C) . Experimental data corroborate this: Pd-catalyzed dehydrogenation in iso-octane yields only 10% product due to competing decomposition pathways .

Advanced: What strategies mitigate immunomodulatory side effects in platinum(II) complexes containing 5,6-epoxy-1,10-phenanthroline ligands?

Methodological Answer:
The immunomodulatory effects of [Pt(Me₂-mal)(5,6-epoxy-1,10-phen)]·2H₂O are assessed via cytokine profiling (ELISA) and immunophenotyping of murine splenocytes. This complex reduces pro-inflammatory cytokines (TNF-α, IL-1β) by 40–60% while enhancing IL-10 (anti-inflammatory) production. Dose optimization (IC₅₀ ~5 µM) minimizes hepatotoxicity, as shown by ALT/AST assays . Comparative studies with cisplatin highlight lower renal toxicity due to reduced platinum-DNA adduct formation .

Advanced: Why do oxidation reactions of dihydro-phenanthroline derivatives yield unexpected byproducts (e.g., aldehydes, ketones)?

Methodological Answer:
Oxidative overfunctionalization occurs due to hyper-reactivity of the dihydro ring . MnO₂ or Cr-based oxidants (Jones reagent) preferentially oxidize methyl substituents to aldehydes/ketones (e.g., 5,8-dimethyl derivatives form 6,7-diketones) rather than dehydrogenating the central ring. This is attributed to the electron-deficient nature of the dihydro moiety, which directs oxidation to peripheral groups . Reaction optimization requires inert atmospheres and low-temperature conditions (<100°C) to suppress side reactions .

Advanced: How can computational modeling guide ligand design for photodynamic therapy applications?

Methodological Answer:
DFT and TD-DFT simulations predict tunable luminescence lifetimes in Ru(II) complexes. For example, substituting this compound with electron-withdrawing groups (e.g., –NO₂) red-shifts absorption to ~600 nm, enhancing singlet oxygen (¹O₂) quantum yields (ΦΔ ~0.45) . Experimental validation via Stern-Volmer quenching confirms oxygen-sensing capabilities (kq ~3 × 10⁹ M⁻¹s⁻¹) .

Basic: What are the key challenges in scaling up dihydro-phenanthroline synthesis for catalytic applications?

Methodological Answer:
Scaling up is limited by:

  • Low yields in dehydrogenation steps (e.g., Pd-catalyzed reactions ≤20%) .
  • Purification complexity : Co-elution of byproducts (e.g., carboxylic acids) requires gradient HPLC .
  • Thermal instability : Decomposition above 200°C necessitates inert reactors .

Advanced: How do structural modifications of dihydro-phenanthroline ligands affect DNA-binding in anticancer complexes?

Methodological Answer:
Introducing planar extensions (e.g., dibenzo[b,j]phenanthroline) enhances intercalation, as shown by ethidium bromide displacement assays (Kapp ~10⁶ M⁻¹). Conversely, 5,6-epoxy groups reduce DNA affinity by 50% due to steric hindrance, redirecting activity toward immunomodulation . Fluorescence titration and viscometry confirm groove-binding vs. intercalation modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.